![molecular formula C16H20N2O2 B2683788 1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one CAS No. 866131-31-9](/img/structure/B2683788.png)
1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one
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Description
Synthesis Analysis
This compound was synthesized from enaminone, 2-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-isoindole-1,3(2H)-dione (IV), which was synthesized by refluxing 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione (III), with dimethylformamide-dimethylacetal (DMF-DMA) without solvent for 12 hours . The compound 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione (III) was obtained by reacting phthalic anhydride (I) with para-aminoacetophenone (II) in glacial acetic acid for 2 hours .Chemical Reactions Analysis
The dihydropyrimidinone derivatives containing phthalimide moiety (1–10) were obtained by reacting enaminone, 2-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-isoindole-1,3(2H)-dione (IV), with urea and different substituted benzaldehydes in the presence of glacial acetic acid for 3 hours .Scientific Research Applications
Heterocyclic System Synthesis
The compound has been utilized in the synthesis of heterocyclic systems. For instance, derivatives of this compound were used in the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and other complex molecules. These compounds have potential applications in developing new materials with unique properties (Selič, Grdadolnik, & Stanovnik, 1997).
Removal of Byproducts in Carbohydrate Chemistry
A closely related compound, 3-(dimethylamino)-1-propylamine, has demonstrated efficacy in removing excess reagents and byproducts in carbohydrate chemistry. This application is crucial for purifying carbohydrate-based compounds for further research and development (Andersen, Heuckendorff, & Jensen, 2015).
Antimicrobial Activity
Compounds synthesized from similar chemical structures have shown antimicrobial activity. For example, N, N-dimethylaniline containing pyrazole derivatives displayed antibacterial and antifungal properties. These findings could lead to new antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).
Nonlinear Optical Properties
Research into the nonlinear optical properties of novel chalcone derivative compounds, synthesized from similar chemical precursors, has revealed their potential in optical device applications such as optical limiters. This research is significant for advancing optical technology (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Synthesis of Polyfunctional Heterocyclic Systems
Additionally, these compounds have been used as versatile reagents for the preparation of polyfunctional heterocyclic systems. The multifunctional nature of these systems is essential for creating molecules with specific, desirable properties for various scientific applications (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
properties
IUPAC Name |
1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2)11-18(15(16)20)13-7-5-6-12(10-13)14(19)8-9-17(3)4/h5-10H,11H2,1-4H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDWXLBHDLBVFL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)C(=O)C=CN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)C(=O)/C=C/N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one |
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